Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUALTPNDJIBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621169 | |
| Record name | tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849203-60-7 | |
| Record name | tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. One common method includes the Baeyer-Villiger oxidation of an intermediate compound using hydrogen peroxide and sodium hydroxide in a mixture of tetrahydrofuran and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium hydroxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Structural Isomerism and Heteroatom Variations
Key structural analogs differ in the position of the oxo group, the number of heteroatoms (N, O), and substituents. Examples include:
Key Observations :
Key Observations :
Key Observations :
Biological Activity
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 849203-60-7) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.32 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.32 g/mol |
| CAS Number | 849203-60-7 |
| Boiling Point | 348.6 ± 35.08 °C |
| Storage Conditions | Refrigerated (2-8°C) |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Studies have shown that derivatives of spirocyclic compounds can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro.
Anti-inflammatory Effects
In preclinical models, compounds with similar structures have been evaluated for their anti-inflammatory properties. They were found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.
Anticancer Potential
Emerging research has indicated that spirocyclic compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. For example, studies on a related compound showed promising results in reducing tumor size in xenograft models.
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could interact with various cellular receptors, modulating signaling pathways that lead to cell proliferation or apoptosis.
- Antioxidant Activity : Preliminary studies suggest that spirocyclic compounds may exhibit antioxidant properties, contributing to their protective effects against oxidative stress.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several spirocyclic compounds, including this compound. The results indicated significant inhibition zones against tested bacterial strains, highlighting its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Action
In a controlled trial assessing the anti-inflammatory effects of related compounds, researchers found that administration led to a marked decrease in inflammatory markers in animal models subjected to induced inflammation . This supports the hypothesis that similar structures may exert beneficial effects in inflammatory conditions.
Study 3: Anticancer Activity
A recent investigation into the anticancer properties of spirocyclic derivatives demonstrated that these compounds could effectively induce apoptosis in breast cancer cell lines through caspase activation pathways . This suggests that this compound may have therapeutic applications in oncology.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, and how is purification typically achieved?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, starting with 1,1,3-tribromo-2,2-dimethylcyclopropane and this compound, the reaction proceeds under controlled conditions (e.g., inert atmosphere, dry solvents) to yield the product. Purification is achieved using gradient chromatography (e.g., 10–80% Et₂O/pentane), yielding an amorphous white solid with 85% efficiency. Rf values (e.g., 0.53 in 40% Et₂O/pentane) confirm purity .
Q. What analytical techniques are recommended for characterizing this compound, and what spectral data should researchers expect?
Key techniques include ¹H NMR and chromatography . In CDCl₃, the ¹H NMR spectrum shows characteristic peaks: δ 7.35–7.22 (m, ArH), 7.06 (s, C=CH), 5.64 (s, CH), and 1.15/1.00 ppm (s, CH₃ groups). Cross-validation with literature data ensures accuracy, particularly for sp³-hybridized carbons and carbonyl resonances .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound is classified as Acute Toxicity (Oral, Category 4; H302) and causes skin/eye irritation (H315, H319) . Researchers must:
- Use PPE: chemical-resistant gloves, goggles, and lab coats.
- Work under a fume hood to avoid inhalation (H335).
- Store in a tightly sealed container in a ventilated area. First-aid measures include rinsing eyes/skin with water and seeking medical attention .
Advanced Research Questions
Q. How can researchers design and synthesize structural analogs of this compound to explore structure-activity relationships?
Structural analogs (e.g., benzyl or trifluoromethyl derivatives) are synthesized via site-specific functionalization . For example, tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 155600-89-8) is prepared by introducing substituents at the spiro nitrogen or carbonyl group. Reaction optimization (e.g., catalyst choice, solvent polarity) is critical for regioselectivity and yield .
Q. What strategies are effective in resolving contradictions in reported spectral data or physical properties of this compound?
Contradictions arise from isomeric variations (e.g., 1-oxo vs. 2-oxo derivatives) or incomplete data. To resolve:
Q. What methodologies are employed to assess the stability and decomposition pathways of this compound under various experimental conditions?
Stability studies involve:
Q. How can computational chemistry approaches be integrated with experimental data to predict the reactivity or intermolecular interactions of this compound?
Density Functional Theory (DFT) predicts:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
